2-Amino-1-(2-hydroxyphenyl)ethanone

Overview

Description

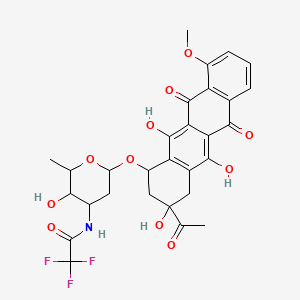

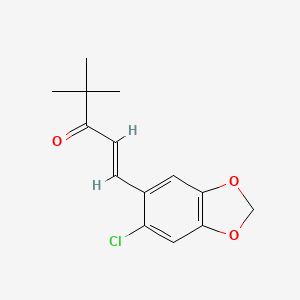

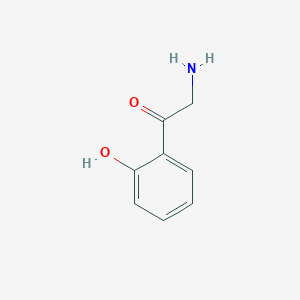

“2-Amino-1-(2-hydroxyphenyl)ethanone”, also known as “Ethanone, 1-(2-aminophenyl)-” or “o-Aminoacetophenone”, is a chemical compound with the molecular formula C8H9NO . It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.

Molecular Structure Analysis

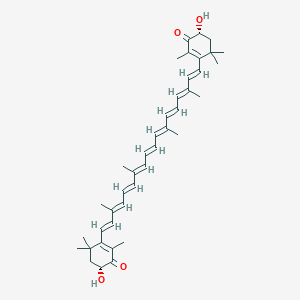

The molecular structure of “2-Amino-1-(2-hydroxyphenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

“2-Amino-1-(2-hydroxyphenyl)ethanone” has a molecular weight of 135.1632 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Fluorescent Probes in Biological Systems

1-(2-Hydroxyphenyl)ethanone has been utilized in the development of BODIPY-based fluorescent on-off probes. These probes are highly sensitive to H2S, making them suitable for detecting HS- in biological cells like HCT-116 and CT-26. This application is significant for studying the effects of HS- in biological systems (Fang, Jiang, Sun, & Li, 2019).

Agricultural Applications

Research has demonstrated that 1-(4-amino-2-hydroxyphenyl)ethanone, derived from endophytic fungus metabolites, can suppress the virulence and metabolism of Agrobacterium tumefaciens. This compound inhibits various functions like β-galactosidase activity and acyl-homoserine lactone levels, potentially serving as a pesticide against this pathogen (Zhou et al., 2020).

Synthesis of Pharmaceutical Compounds

(R)-phenylephrine, an α-1-adrenergic receptor agonist, can be synthesized from derivatives of 1-(2-hydroxyphenyl)ethanone. This process involves bacterial conversion and an enzymatic reaction, highlighting its utility in pharmaceutical manufacturing (林瑋德, 2010).

Antimicrobial Properties

Certain derivatives of 1-(2-hydroxyphenyl)ethanone, like its dinuclear Ni(II) complexes, exhibit antimicrobial activity. This suggests its potential in developing new antimicrobial agents and treatments (Chai et al., 2017).

Photoprotective Applications

The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been identified as an effective photoremovable protecting group for carboxylic acids. This characteristic is crucial in synthetic organic chemistry, especially in the synthesis of light-sensitive compounds (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Safety and Hazards

While specific safety and hazard information for “2-Amino-1-(2-hydroxyphenyl)ethanone” was not found, similar compounds advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, and good industrial hygiene and safety practices should be followed .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1-(2-hydroxyphenyl)ethanone, also known as 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE), are the quorum sensing (QS) receptors LasR, RhlR, and PqsR in Pseudomonas aeruginosa . These receptors play a crucial role in the regulation of virulence factor production and biofilm formation .

Mode of Action

AHE interacts with its targets by binding to the QS receptors, thereby inhibiting their function . This interaction suppresses the secretion of acyl-homoserine lactones, which are signaling molecules in the QS system, and virulence factors in Pseudomonas aeruginosa .

Biochemical Pathways

The inhibition of QS receptors by AHE leads to a disturbance in the QS system . This disturbance results in the suppressed expression of QS-related genes, which in turn inhibits the activity of antioxidant enzymes and enhances oxidative stress . The enhanced oxidative stress impacts amino acid and nucleotide metabolism, which could be the reason for the attenuated virulence of P. aeruginosa .

Pharmacokinetics

The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured, indicating its bioavailability .

Result of Action

The action of AHE leads to notable molecular and cellular effects. It suppresses the secretion of virulence factors and inhibits the activity of antioxidant enzymes, leading to enhanced oxidative stress . This results in a disturbance in the metabolism of P. aeruginosa, reducing its virulence .

properties

IUPAC Name |

2-amino-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVBMGAANBIBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534997 | |

| Record name | 2-Amino-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-hydroxyphenyl)ethanone | |

CAS RN |

72481-17-5 | |

| Record name | 2-Amino-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.